N,4-Dimethylthiazol-2-amine hydrochloride

Medicinal Chemistry SAR Heterocyclic Chemistry

N,4-Dimethylthiazol-2-amine hydrochloride (CAS 6142-17-2) is a heterocyclic organic compound belonging to the 2-aminothiazole class. It is a hydrochloride salt of N,4-dimethyl-1,3-thiazol-2-amine, with a molecular formula of C5H9ClN2S and a molecular weight of 164.66 g/mol.

Molecular Formula C5H9ClN2S
Molecular Weight 164.66 g/mol
CAS No. 6142-17-2
Cat. No. B3274780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethylthiazol-2-amine hydrochloride
CAS6142-17-2
Molecular FormulaC5H9ClN2S
Molecular Weight164.66 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC.Cl
InChIInChI=1S/C5H8N2S.ClH/c1-4-3-8-5(6-2)7-4;/h3H,1-2H3,(H,6,7);1H
InChIKeyAEVIZLUHOUCWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethylthiazol-2-amine hydrochloride (CAS 6142-17-2): Essential Heterocyclic Building Block for Advanced Synthesis


N,4-Dimethylthiazol-2-amine hydrochloride (CAS 6142-17-2) is a heterocyclic organic compound belonging to the 2-aminothiazole class. It is a hydrochloride salt of N,4-dimethyl-1,3-thiazol-2-amine, with a molecular formula of C5H9ClN2S and a molecular weight of 164.66 g/mol . The compound features a thiazole ring—a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms—which is a privileged scaffold in medicinal chemistry and agrochemical research . The molecule is characterized by a methyl group at the 4-position of the thiazole ring and an additional N-methyl substitution on the 2-amino group. This specific substitution pattern distinguishes it from simpler 2-aminothiazole building blocks and imparts unique physicochemical properties and reactivity that are valuable in the synthesis of more complex molecules, particularly as a key intermediate in the development of kinase inhibitors [1].

Why N,4-Dimethylthiazol-2-amine Hydrochloride Cannot Be Replaced by Simple 2-Aminothiazole Analogs


In scientific and industrial applications, substituting N,4-Dimethylthiazol-2-amine hydrochloride (CAS 6142-17-2) with a generic 2-aminothiazole or a closely related analog like 4-Methylthiazol-2-amine hydrochloride (CAS 6142-15-0) or N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0) is not feasible due to critical structural and functional differences [1]. While these compounds share the core thiazole-2-amine scaffold, the presence of both the 4-methyl and N-methyl substituents in the target compound uniquely alters its electronic distribution, steric profile, and reactivity . These modifications directly impact its utility as a synthetic intermediate. For instance, the dual methylation pattern can enhance lipophilicity, influence the regio- and chemo-selectivity of subsequent coupling reactions, and provide a distinct vector for further functionalization in complex molecule synthesis, such as the construction of advanced kinase inhibitors [2]. Furthermore, the hydrochloride salt form of CAS 6142-17-2 ensures greater stability and improved handling compared to its free base counterpart, N,4-Dimethylthiazol-2-amine (CAS 2161-68-4), which is more prone to oxidation and degradation . These differences are not merely academic; they translate into tangible advantages in reaction yield, purity of final products, and overall process robustness, making generic substitution a high-risk approach in validated synthetic routes.

Quantitative Evidence for Differentiation of N,4-Dimethylthiazol-2-amine Hydrochloride


Structural Differentiation: Dual Methylation Pattern Unavailable in Simpler Analogs

N,4-Dimethylthiazol-2-amine hydrochloride (CAS 6142-17-2) is structurally differentiated from the key comparators 4-Methylthiazol-2-amine hydrochloride (CAS 6142-15-0) and N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0) by the presence of both a 4-methyl and an N-methyl substituent on the thiazole-2-amine core [1]. This dual substitution is a prerequisite for generating the specific thiazole fragment found in advanced molecules like the patented anticancer agent 5-(2-((5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-N,4-dimethylthiazol-2-amine [2]. Attempting to synthesize this or similar compounds using a mono-substituted analog would lead to a different, non-isomeric final product with an altered pharmacophore.

Medicinal Chemistry SAR Heterocyclic Chemistry

Enhanced Stability and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 6142-17-2) offers distinct handling and stability advantages over its free base counterpart, N,4-Dimethylthiazol-2-amine (CAS 2161-68-4). The free base is known to be sensitive to oxidation and typically requires storage under an inert nitrogen atmosphere at 2-8°C to prevent degradation . In contrast, the hydrochloride salt is a more robust, solid crystalline material that is stable under ambient storage conditions, as indicated by its typical shipping and storage recommendations [1]. This stability directly impacts the reproducibility of synthetic procedures.

Process Chemistry Stability Chemical Handling

Synthetic Provenance: A Known Scaffold in Patented Kinase Inhibitors

The value of N,4-Dimethylthiazol-2-amine hydrochloride is directly evidenced by its use as a synthetic precursor to the molecule 5-(2-((5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-N,4-dimethylthiazol-2-amine, a compound explicitly claimed for use in combination cancer therapies [1]. The patents (e.g., AU2023235704A1, US20250049795A1) detail the synthesis of this advanced molecule, which incorporates the N,4-dimethylthiazol-2-amine moiety as a crucial fragment [2]. This provides a concrete, verifiable application that is not claimed for its simpler, non-methylated or mono-methylated analogs in this context.

Drug Discovery Cancer Research Kinase Inhibition

Physicochemical Differentiation: Increased Lipophilicity from Dual Methylation

The dual methylation pattern on N,4-Dimethylthiazol-2-amine (C5H8N2S) inherently increases its calculated lipophilicity compared to mono-methylated analogs like 4-Methylthiazol-2-amine (C4H6N2S) or N-Methylthiazol-2-amine (C4H6N2S). Each additional methyl group contributes to a higher partition coefficient (logP) . While empirical logP data for the salt is scarce, the structural difference is definitive. This property can be crucial when designing compounds for cellular permeability or when the thiazole building block needs to be incorporated into a lipophilic environment, offering a different property profile compared to its less substituted analogs .

ADME Drug-likeness Computational Chemistry

Reported Synthetic Yield: A Benchmark for Process Feasibility

A reported synthetic procedure for producing N,4-Dimethylthiazol-2-amine hydrochloride (as its free base, CAS 2161-68-4) via the reaction of an alkylthiourea with an α-haloketone achieved an isolated yield of 54% after refluxing in ethanol for 12 hours . This quantitative data point provides a realistic benchmark for evaluating the feasibility and efficiency of in-house synthesis. It sets an expectation for process chemists and highlights that while the compound is accessible, its synthesis may require optimization for higher throughput, directly impacting decisions on whether to purchase the compound or allocate internal resources for its production.

Process Chemistry Synthesis Optimization Scale-up

High Purity Standards: A Prerequisite for Reproducible Research

Reputable vendors supply N,4-Dimethylthiazol-2-amine hydrochloride (CAS 6142-17-2) with a guaranteed minimum purity of 98%, determined by standard analytical methods . This level of purity is a critical differentiator when compared to research-grade material from less established sources, which may be supplied at lower purity levels (e.g., 95%) . Impurities can act as catalysts, inhibitors, or stoichiometric participants in sensitive synthetic transformations, leading to irreproducible yields or the formation of difficult-to-remove byproducts.

Quality Control Analytical Chemistry Reproducibility

Primary Scientific and Industrial Applications for N,4-Dimethylthiazol-2-amine Hydrochloride


Synthesis of Patented Kinase Inhibitor Building Blocks

This is the most specific, high-value application for this compound. N,4-Dimethylthiazol-2-amine hydrochloride is a required intermediate for constructing the thiazole-pyrimidine scaffold found in novel anticancer agents, as detailed in recent patent literature [1]. Procurement of this compound enables medicinal chemistry teams to directly follow disclosed synthetic routes to generate these lead molecules and their analogs, allowing for the exploration of structure-activity relationships (SAR) around this specific chemotype. Substitution with other 2-aminothiazoles would lead to structurally distinct final products not covered by the patent claims, making this compound essential for competitive IP positioning and drug discovery in this area .

Core Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

The unique 4-methyl and N-methyl substitution pattern on the thiazole-2-amine core provides a differentiated vector for chemical elaboration. This compound is ideal as a building block in diversity-oriented synthesis (DOS) to generate small-molecule libraries with enhanced three-dimensionality and physicochemical diversity. The presence of the secondary amine allows for further functionalization via alkylation, acylation, or reductive amination, while the 4-methyl group offers a site for further modifications such as halogenation or lithiation [1]. The dual methylation imparts a higher degree of lipophilicity and metabolic stability compared to simpler 2-aminothiazoles, making it a valuable starting point for hit discovery campaigns targeting intracellular protein-protein interactions or central nervous system (CNS) targets where these properties are often advantageous .

Stable Surrogate for Reactive Free Base in Multi-Step Syntheses

In complex, multi-step organic syntheses where the free base N,4-Dimethylthiazol-2-amine (CAS 2161-68-4) is required as a nucleophile, its use can be problematic due to its sensitivity to oxidation and potential for decomposition during long reaction sequences or storage [1]. Procuring the stable hydrochloride salt (CAS 6142-17-2) provides a practical solution. The salt can be stored on the bench for extended periods and is easily handled and weighed. In situ generation of the active free base is readily achieved by the addition of a mild base (e.g., triethylamine, DIPEA) immediately before its intended use in a coupling reaction. This approach ensures that the sensitive nucleophile is generated fresh for each reaction, maximizing reproducibility and yield while minimizing the risk of using degraded starting material .

Development of Novel Agrochemicals and Crop Protection Agents

Thiazole derivatives, including aminothiazoles, are a well-known and important class of compounds in the agrochemical industry, exhibiting fungicidal, insecticidal, and herbicidal properties [1]. N,4-Dimethylthiazol-2-amine hydrochloride serves as a versatile building block for the synthesis of novel, patentable agrochemical candidates. Its specific substitution pattern can be leveraged to design molecules with improved target site binding, enhanced metabolic stability in plants or soil, and a more favorable environmental fate profile compared to existing commercial standards. The stability of the hydrochloride salt is also a significant advantage during the scale-up and formulation stages of agrochemical development, making it a practical choice for process research and development .

Quote Request

Request a Quote for N,4-Dimethylthiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.